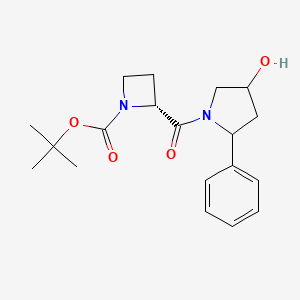![molecular formula C17H21FN4O2 B6976330 [1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone](/img/structure/B6976330.png)
[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a piperidine ring, and a fluorophenyl group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The piperidine ring can be synthesized via reductive amination or other cyclization methods. The final step involves coupling the triazole and piperidine rings under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques like recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted fluorophenyl derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound may serve as a probe or ligand in studying enzyme interactions or receptor binding due to its triazole and piperidine moieties.
Medicine
Potential medicinal applications include its use as a pharmacophore in designing new drugs. The triazole ring is known for its bioactivity, and the fluorophenyl group can enhance the compound’s pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The fluorophenyl group can enhance binding affinity and selectivity, while the piperidine ring may contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(4-Chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone
- [1-(4-Bromophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone
- [1-(4-Methylphenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone
Uniqueness
The presence of the fluorophenyl group in [1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, enhancing its reactivity and binding interactions. This makes it a unique candidate for various applications compared to its chloro, bromo, and methyl analogs.
Propriétés
IUPAC Name |
[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-11-13(10-23)4-3-9-21(11)17(24)16-19-12(2)22(20-16)15-7-5-14(18)6-8-15/h5-8,11,13,23H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNQDMDRCZWZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1S,2S)-2-phenylcyclopropyl]-[2-(5-phenyl-1H-imidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6976249.png)
![(5,6-Dimethylpyridin-2-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B6976252.png)
![(5,6-Dimethylpyridin-2-yl)-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]methanone](/img/structure/B6976259.png)
![2-Cyclohexyl-1-[4-(5,6-dimethylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6976260.png)
![tert-butyl N-[3-(4-formyl-1,4-diazepan-1-yl)-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B6976261.png)
![[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B6976263.png)
![tert-butyl N-[4-[(3-amino-3-oxopropanoyl)amino]butyl]-N-phenylmethoxycarbamate](/img/structure/B6976269.png)
![tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate](/img/structure/B6976285.png)
![2-Methyl-6-[(3-methylthiophen-2-yl)methylamino]pyridazin-3-one](/img/structure/B6976292.png)
![tert-butyl (3aS,6aR)-1-(4-ethoxybutanoyl)spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate](/img/structure/B6976310.png)
![tert-butyl (2R)-2-[(1-hydroxy-3-piperidin-1-ylpropan-2-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6976316.png)
![N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide](/img/structure/B6976320.png)

![2-(furan-2-yl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-2-pyrrolidin-1-ylethanamine](/img/structure/B6976349.png)
